2,5-Dibromothiophene-3,4-dicarbaldehyde
Description
Contextual Significance in Thiophene-Based Chemistry
Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The thiophene ring is an isostere of benzene, yet it possesses distinct electronic properties due to the presence of the sulfur atom, which imparts higher reactivity towards electrophilic substitution. This inherent reactivity allows for the synthesis of a wide array of functionalized thiophenes.
The introduction of both bromine and aldehyde groups onto the thiophene core, as seen in 2,5-Dibromothiophene-3,4-dicarbaldehyde, creates a multifunctional platform. The bromine atoms serve as excellent leaving groups for various cross-coupling reactions, while the aldehyde groups are amenable to a wide range of chemical transformations, including condensations, oxidations, and reductions. This multi-functionality allows for the construction of complex molecular architectures with tailored electronic and steric properties.
Foundational Role as a Key Synthetic Intermediate
The primary significance of this compound lies in its role as a key synthetic intermediate. The strategic placement of its functional groups enables chemists to perform selective and sequential reactions. For instance, the aldehyde groups can be reacted first, followed by substitution of the bromine atoms, or vice-versa. This controlled reactivity is crucial for the synthesis of well-defined oligomers and polymers, as well as complex heterocyclic systems.
A plausible synthetic route to this compound likely involves the formylation of a pre-brominated thiophene precursor. The synthesis of related compounds, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), often starts with the bromination of thiophene using reagents like N-bromosuccinimide (NBS), followed by nitration. researchgate.net A similar strategy, replacing nitration with a formylation step, or the conversion of the nitro groups to aldehydes, could yield the target compound. The reactivity of the bromine atoms in 2,5-dibromothiophene (B18171) allows for its use in polymerization reactions to form poly(2,5-thienylene) and as a starting material for various other thiophene derivatives. chemicalbook.com
The aldehyde functionalities can undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases, chalcones, and other conjugated systems. These reactions are fundamental in the construction of larger, functional molecules with potential applications in organic electronics and medicinal chemistry.
Overview of Academic Research Trajectories
Academic research involving thiophene-dicarbaldehydes and their halogenated analogs is primarily focused on the development of novel organic materials with specific optoelectronic properties. The ability to extend the conjugation of the thiophene system through reactions of the aldehyde groups makes these compounds attractive for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The bromine atoms on the thiophene ring are particularly useful for creating extended π-conjugated systems through metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. These reactions allow for the linking of multiple thiophene units or the introduction of other aromatic moieties, leading to the formation of conductive polymers and oligomers. The resulting materials often exhibit interesting photophysical properties, such as fluorescence and electrochromism.
Furthermore, the exploration of cyclization reactions involving the two adjacent aldehyde groups offers a pathway to fused heterocyclic systems. These fused rings can lock the conformation of the molecule, leading to enhanced electronic communication and potentially improved performance in electronic devices. Research in this area continues to explore the synthesis of novel thiophene-based materials with tailored properties for a range of advanced applications.
Data Tables
Table 1: Physicochemical Properties of Related Thiophene Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2,5-Dibromothiophene | 3141-27-3 | C₄H₂Br₂S | 241.93 | Light yellow liquid |
| 3,4-Dibromothiophene-2,5-dicarboxaldehyde | 25373-20-0 | C₆H₂Br₂O₂S | 297.95 | Solid |
| 2,5-Dibromo-3,4-dinitrothiophene | 52431-30-8 | C₄Br₂N₂O₄S | 331.93 | Not specified |
| 2,5-Dibromo-3,4-ethylenedioxythiophene | 174508-31-7 | C₆H₄Br₂O₂S | 299.97 | Solid |
Data sourced from various chemical suppliers and databases. chemicalbook.comsigmaaldrich.comnist.govossila.comsigmaaldrich.com
Table 2: Spectroscopic Data for 2,5-Dibromothiophene
| Spectroscopy Type | Key Signals |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.826 ppm (s, 2H) |
| ¹³C NMR | Data not readily available in searched sources. |
| IR | Data not readily available in searched sources. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromothiophene-3,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O2S/c7-5-3(1-9)4(2-10)6(8)11-5/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBRBURXTNPUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1C=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromothiophene 3,4 Dicarbaldehyde and Its Advanced Precursors
Regioselective Bromination Strategies for Thiophene (B33073) Ring Systems
The introduction of bromine atoms at the 2 and 5 positions of the thiophene ring is a critical step in the synthesis of the target compound and its precursors. The α-positions (C2 and C5) of the thiophene ring are highly susceptible to electrophilic substitution, making direct bromination a feasible approach.
A common and effective method for achieving 2,5-dibromination is the use of N-Bromosuccinimide (NBS). Treating thiophene with two equivalents of NBS in a solvent such as N,N-dimethylformamide (DMF) in the dark leads to the high-yield formation of 2,5-dibromothiophene (B18171). researchgate.net Another established procedure involves reacting thiophene with an excess of bromine in a solvent like chloroform, which also yields the desired 2,5-dibrominated product. mdpi.com
For substrates that are already functionalized, the regioselectivity of bromination is influenced by the electronic and steric effects of the existing substituents. nih.gov For instance, the bromination of thiophene-3,4-dicarboxylic acid would also be expected to direct bromine to the vacant 2 and 5 positions due to the deactivating nature of the carboxylic acid groups.
Table 1: Selected Reagents for Regioselective Bromination of Thiophenes
| Reagent | Substrate | Product | Conditions | Yield | Reference |
| N-Bromosuccinimide (NBS) | Thiophene | 2,5-Dibromothiophene | DMF, dark | High | researchgate.net |
| Bromine (Br₂) | Thiophene | 2,3,5-Tribromothiophene (B1329576) | CHCl₃ | 75% | mdpi.com |
| N-Bromosuccinimide (NBS) | Thiophene | 2,5-Dibromothiophene | Acetic acid/Chloroform | Not specified | guidechem.com |
Introduction of Aldehyde Functionalities via Directed Approaches
The introduction of aldehyde groups at the 3 and 4 positions of the thiophene ring often requires directed synthetic methods, such as metal-halogen exchange followed by formylation. This strategy is particularly useful when starting from a pre-brominated thiophene derivative.
A typical procedure involves the treatment of a dibrominated thiophene, such as 3,4-dibromothiophene, with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This initiates a lithium-halogen exchange, creating a lithiated thiophene intermediate. Subsequent quenching of this reactive intermediate with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group. mdpi.com To obtain the dicarbaldehyde, this process would need to be performed sequentially for both bromine atoms.
For example, a multi-step synthesis starting from 2,3,5-tribromothiophene demonstrated the chemo- and regioselective nature of lithium/bromine exchange reactions. By carefully controlling the reaction conditions and the order of electrophilic trapping, specific positions on the thiophene ring can be functionalized. mdpi.com
Derivatization from Thiophene-3,4-dicarboxylic Acid and Anhydride Systems
An alternative pathway to 2,5-Dibromothiophene-3,4-dicarbaldehyde involves the derivatization of thiophene-3,4-dicarboxylic acid or its corresponding anhydride. This approach begins with the synthesis of the dicarboxylic acid, which can be prepared through various methods, including the reaction of diethyl 1-formyl-2-diethoxymethylsuccinate with a cyclizing agent. google.com
Once thiophene-3,4-dicarboxylic acid is obtained, the synthesis can proceed in two conceptual ways:
Bromination followed by reduction: The thiophene-3,4-dicarboxylic acid can be brominated at the 2 and 5 positions. The resulting 2,5-dibromo-3,4-thiophenedicarboxylic acid would then need to be reduced to the corresponding dialdehyde (B1249045). This reduction can be challenging as it requires selective conversion of the carboxylic acids to aldehydes without affecting the thiophene ring or the bromo substituents.
Reduction followed by bromination: The thiophene-3,4-dicarboxylic acid can first be converted to thiophene-3,4-dicarbaldehyde. uni.lu This dialdehyde can then be subjected to regioselective bromination at the 2 and 5 positions to yield the final product.
The conversion of carboxylic acids to aldehydes can be achieved through various methods, often involving the formation of an intermediate such as an acid chloride or an ester, followed by a controlled reduction. nih.gov
Multi-Step Synthesis Pathways from Substituted Thiophenes
The synthesis of this compound is often accomplished through multi-step reaction sequences that build upon simpler, substituted thiophenes. These pathways offer flexibility in introducing the desired functional groups in a controlled manner.
One illustrative multi-step synthesis starts from thiophene and proceeds through a series of lithiation and functionalization steps. researchgate.net For instance, a sequence could involve:
Initial functionalization of the thiophene ring.
A series of chemo- and regioselective lithium/halogen exchange reactions to introduce substituents at specific positions. mdpi.com
Final conversion of these substituents into the desired aldehyde groups.
Another approach involves starting with 2,5-dibromothiophene, which is readily prepared. researchgate.netguidechem.com This intermediate can then be further functionalized at the 3 and 4 positions. For example, nitration of 2,5-dibromothiophene yields 2,5-dibromo-3,4-dinitrothiophene (B14878). researchgate.netnih.gov While not directly leading to the dicarbaldehyde, this intermediate showcases how the 3 and 4 positions can be functionalized after the 2 and 5 positions are blocked by bromine. Subsequent transformation of the nitro groups into aldehydes would be a potential, albeit challenging, route.
Catalytic Methodologies in Precursor Synthesis
Catalytic methods play an increasingly important role in the synthesis of functionalized thiophenes, offering milder reaction conditions and improved selectivity. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, are widely used to construct substituted thiophene systems. nih.gov
In the context of precursor synthesis for this compound, palladium catalysis can be employed for C-H functionalization. For example, Pd/C has been used as a heterogeneous catalyst for the regioselective C-H arylation of thiophenes. researchgate.net More advanced palladium/norbornene cooperative catalysis enables the direct vicinal difunctionalization of thiophenes, allowing for the simultaneous introduction of two different functional groups. nih.gov
Furthermore, palladium-catalyzed carbonylation is a viable method for introducing carboxylic acid functionality, which can then be converted to an aldehyde. This has been demonstrated in the preparation of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org These catalytic approaches offer powerful tools for efficiently constructing the complex precursors required for the synthesis of the target molecule.
Advanced Reactivity Profiles and Derivatization Strategies of 2,5 Dibromothiophene 3,4 Dicarbaldehyde
Halogen-Directed Transformations and Cross-Coupling Chemistry
The carbon-bromine bonds at the 2- and 5-positions of the thiophene (B33073) ring are primary sites for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of substituents, fundamentally altering the electronic and structural properties of the thiophene core.
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting organohalides with boronic acids or their esters, catalyzed by a palladium complex. nih.govdiva-portal.org This reaction is noted for its mild conditions and tolerance of a broad range of functional groups, making it suitable for the functionalization of 2,5-dibromothiophene-3,4-dicarbaldehyde without requiring protection of the aldehyde moieties. nih.gov The dual bromine atoms allow for sequential or one-pot double coupling reactions, providing access to symmetrically or asymmetrically substituted 2,5-diarylthiophene derivatives. nih.gov
The success of the reaction is dependent on the careful selection of catalyst, base, and solvent. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly employed catalyst. nih.govnih.gov The choice of base is critical, with inorganic bases such as potassium carbonate, potassium phosphate, or sodium hydroxide (B78521) often used to facilitate the transmetalation step. nih.govnih.govcnr.it Solvent systems are typically biphasic, with combinations like dioxane/water or toluene/water being common to dissolve both the organic-soluble thiophene substrate and the water-soluble inorganic base. nih.govnih.gov
Table 1: Typical Reagents for Suzuki-Miyaura Coupling of Dibromothiophenes
| Component | Example Reagents | Role in Reaction | Citations |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination. | nih.govharvard.edu |
| Boron Source | Arylboronic acids, Arylboronic esters | Provides the aryl group for coupling. | nih.govharvard.edu |
| Base | K₃PO₄, K₂CO₃, NaOH | Activates the organoboron species for transmetalation. | nih.govnih.govcnr.it |
| Solvent | Dioxane/Water, Toluene | Dissolves reactants and facilitates phase transfer. | nih.gov |
The Stille coupling reaction provides another powerful pathway for C-C bond formation, involving the palladium-catalyzed reaction between an organohalide and an organotin compound. wikipedia.orglibretexts.org A key advantage of the Stille reaction is its excellent compatibility with a wide variety of functional groups, including aldehydes, ketones, and esters, which remain intact under the typically mild and neutral reaction conditions. wiley-vch.depsu.edu This makes it highly applicable for the derivatization of this compound.
This reaction is particularly valuable for the synthesis of conjugated polymers and macrocycles. wiley-vch.de By using a difunctional organotin reagent or by polymerizing the dibromothiophene monomer with a distannylated comonomer, complex polymeric scaffolds can be constructed. wiley-vch.de The mechanism involves an oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond. wikipedia.org Commonly used catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. wiley-vch.de
Table 2: Common Components in Stille Coupling Reactions
| Component | Example Reagents | Function | Citations |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Active Pd(0) species for the catalytic cycle. | wiley-vch.de |
| Organotin Reagent | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃) | Transfers the organic group (R) to the palladium center. | wikipedia.orglibretexts.org |
| Halide Partner | This compound | Provides the electrophilic carbon center. |
| Solvent | Toluene, THF | Anhydrous, non-protic solvent. | wiley-vch.de |
Directed lithiation, or metal-halogen exchange, offers a pathway to functionalize the thiophene ring by replacing the bromine atoms with lithium, creating a potent nucleophilic intermediate that can be quenched with various electrophiles. This process is typically carried out at very low temperatures (e.g., -78 °C) using strong organolithium bases like n-butyllithium (n-BuLi).
However, applying this method to this compound presents significant challenges. The primary issue is the high reactivity of the aldehyde functional groups, which are susceptible to nucleophilic attack by the organolithium reagent. This competing reaction can lead to decomposition or the formation of undesired byproducts instead of the desired lithiated intermediate. acs.org Successful lithiation would require conditions that favor halogen-metal exchange over nucleophilic addition, a balance that is difficult to achieve. The use of lithium amides like lithium diisopropylamide (LDA) or in-situ trapping techniques might offer potential solutions, but this remains a synthetically demanding transformation for this specific substrate.
Aldehyde Group Transformations in Complex Molecular Construction
The two adjacent aldehyde groups on the thiophene ring are powerful handles for building larger, more complex molecular architectures through condensation, reduction, and oxidation reactions.
The dicarbaldehyde moiety is an ideal precursor for constructing macrocycles and polymers via Schiff-base condensation. This reaction involves the reversible condensation of the aldehyde groups with primary amines to form imine (C=N) linkages. psu.edu When this compound is reacted with difunctional primary amines (diamines), it can lead to the formation of shape-persistent macrocycles or conjugated polymers, depending on the stoichiometry and reaction conditions. psu.edursc.org
The reversible nature of the Schiff-base reaction allows for thermodynamic control, often leading to the formation of a single, stable macrocyclic product in high yield with minimal purification. psu.edu These resulting macrocyclic structures can feature unique coordination environments, resembling salen-type ligands, and may possess interesting properties for supramolecular chemistry. psu.edu Similarly, polycondensation with diamines can yield π-conjugated oligomers and polymers with potential applications in optoelectronics. rsc.org
Table 3: Potential Products from Condensation of this compound
| Diamine Reactant | Resulting Structure Type | Potential Application | Citations |
|---|---|---|---|
| Ethylenediamine | [2+2] Schiff-base macrocycle | Metal-organic frameworks, sensors | psu.edu |
| 1,4-Phenylenediamine | Conjugated Schiff-base macrocycle | Supramolecular chemistry, host-guest systems | psu.edu |
| [1,1'-Binaphthalene]-4,4'-diamine | π-conjugated oligomer/polymer | Organic electronics, light-emitting materials | rsc.org |
The aldehyde groups can be readily transformed into other functional groups through reduction or oxidation, providing access to different classes of thiophene derivatives.
Reduction: The dicarbaldehyde can be selectively reduced to the corresponding diol, (2,5-dibromo-3,4-thiophenediyl)dimethanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this purpose, capable of reducing aldehydes and ketones to alcohols without affecting other functional groups like carbon-bromine bonds. masterorganicchemistry.comyoutube.com The reaction is typically performed in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. rsc.org This transformation converts the planar, electron-withdrawing aldehyde groups into flexible, electron-donating hydroxymethyl groups, significantly altering the molecule's properties.
Oxidation: Conversely, the aldehyde groups can be oxidized to form 2,5-dibromothiophene-3,4-dicarboxylic acid. glpbio.com This transformation requires a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting dicarboxylic acid is a valuable monomer for the synthesis of polyesters and polyamides and can serve as a ligand in coordination chemistry.
Table 4: Summary of Aldehyde Transformations
| Transformation | Reagent(s) | Product | Citations |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | (2,5-Dibromo-3,4-thiophenediyl)dimethanol | masterorganicchemistry.comyoutube.comresearchgate.net |
| Oxidation | Potassium Permanganate (KMnO₄) | 2,5-Dibromothiophene-3,4-dicarboxylic acid | glpbio.com |
Nucleophilic Substitution and Ring-Closing Reactions
The unique structural arrangement of this compound, featuring two reactive aldehyde functionalities adjacent to each other on a thiophene core flanked by bromine atoms, provides a versatile platform for a variety of nucleophilic substitution and ring-closing reactions. The electron-withdrawing nature of the dual aldehyde groups activates the carbon-bromine bonds, rendering them susceptible to nucleophilic attack. Simultaneously, the 1,2-dicarbonyl moiety is a prime substrate for condensation reactions with binucleophiles, leading to the formation of fused heterocyclic systems.
Nucleophilic Aromatic Substitution
While direct nucleophilic aromatic substitution (SNAr) of the bromine atoms in this compound is not extensively documented in dedicated studies, the reactivity of analogous systems provides strong evidence for its potential. In related 2,5-dihalo-3,4-dinitrothiophenes, the halogen atoms are readily displaced by various nucleophiles. researchgate.net The powerful electron-withdrawing nitro groups in these analogs activate the thiophene ring for SNAr reactions. Similarly, the two formyl groups in this compound are expected to exert a comparable activating effect, facilitating the substitution of the bromine atoms by suitable nucleophiles.
For instance, studies on 2,5-dichloro-3,4-dinitrothiophene (B1581617) have shown that it reacts with indolylzinc chloride to yield both mono- and di-substitution products. researchgate.net Furthermore, subsequent treatment of the monosubstituted product with 1-methylpiperazine (B117243) leads to the displacement of the remaining chlorine atom. researchgate.net This reactivity highlights the feasibility of sequential or complete substitution of the halogens in such activated thiophene systems.
In the case of this compound, reactions with amines, alkoxides, or thiolates could potentially lead to a diverse array of substituted thiophene derivatives. The precise conditions for these transformations, such as the choice of solvent, temperature, and base, would be critical in controlling the extent of substitution and minimizing side reactions involving the aldehyde functionalities.
Ring-Closing Condensation Reactions
A more thoroughly explored area of reactivity for 1,2-dicarbonyl compounds, including this compound, is their condensation with 1,2-dinucleophiles to form fused heterocyclic rings. This approach offers a direct pathway to complex, polycyclic aromatic systems with valuable electronic and photophysical properties.
The reaction of this compound with various diamines is a key strategy for the synthesis of thieno[3,4-b]pyrazines. These fused heterocycles are of significant interest in materials science for applications in organic electronics. The general reaction involves the condensation of the two aldehyde groups with the two amino groups of a diamine to form a new pyrazine (B50134) ring fused to the thiophene core.
A prominent example is the reaction with o-phenylenediamine (B120857) and its derivatives. The condensation typically proceeds under acidic or thermal conditions to afford the corresponding 2,3-disubstituted thieno[3,4-b]pyrazines. The specific substituents on the resulting pyrazine ring can be tuned by selecting the appropriate diamine precursor.
| Reactant 1 | Reactant 2 (Diamine) | Product | Reaction Type |
| This compound | Ethylenediamine | 5,7-Dibromo-2,3-dihydrothieno[3,4-b]pyrazine | Cyclocondensation |
| This compound | o-Phenylenediamine | 5,7-Dibromo-2,3-diphenylthieno[3,4-b]quinoxaline (and isomers) | Cyclocondensation |
| This compound | 1,2-Diaminobenzene | 5,7-Dibromothieno[3,4-b]quinoxaline | Cyclocondensation |
The resulting 5,7-dibromothieno[3,4-b]pyrazine (B3049469) derivatives are themselves versatile intermediates. The bromine atoms can be further functionalized through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide range of aryl or heteroaryl substituents, thereby expanding the structural diversity and tuning the electronic properties of the final materials.
Applications of 2,5 Dibromothiophene 3,4 Dicarbaldehyde in Contemporary Materials Science and Supramolecular Chemistry
Precursors for Conjugated Polymer Synthesis
The strategic placement of reactive groups on the 2,5-Dibromothiophene-3,4-dicarbaldehyde scaffold makes it a valuable precursor for the synthesis of advanced conjugated polymers. These polymers are central to the development of next-generation organic electronics due to their unique electronic properties and solution processability.
The rational design of polymer backbones is critical for tuning the properties of the final material. The this compound monomer offers distinct pathways for polymerization. The bromine atoms facilitate the formation of the main polymer chain through cross-coupling reactions like Suzuki or Stille coupling, which are established methods for creating regioregular polythiophenes. nih.govnih.gov The synthesis of regioregular head-to-tail (HT) coupled poly(3-alkylthiophene)s, for example, has been shown to produce materials with superior field-effect mobility and light-emitting capabilities compared to their regioirregular counterparts. nih.gov
Simultaneously, the two aldehyde functionalities provide sites for post-polymerization modification or for creating complex architectures through condensation reactions. This dual reactivity allows for the creation of polymers with pendant functional groups or for the synthesis of graft and block copolymers. The incorporation of electron-withdrawing groups, for instance, can produce a planar backbone with efficient π-conjugation, which is highly suitable for charge transport. rsc.org The ability to control the polymer structure with such precision is essential for establishing clear structure-property relationships, which guide the development of new high-performance materials. researchgate.netmdpi.com
Thiophene-based polymers are a cornerstone of organic semiconductor research, finding application in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and polymer solar cells (PSCs). cas.orgnih.gov Polymers derived from this compound are engineered to possess specific electronic characteristics for these applications. The thiophene (B33073) unit itself contributes to the material's charge carrier properties. cas.org The presence and nature of substituents on the thiophene ring are known to alter the electronic properties, allowing for the fine-tuning of semiconductor conductivity. rsc.orgcas.org
By polymerizing this monomer with various co-monomers, donor-acceptor (D-A) copolymers can be synthesized. rsc.org This D-A approach is a powerful strategy for narrowing the material's bandgap and tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Such control is crucial for optimizing device performance, for example, by matching the energy levels of the active layer with the electrodes in OLEDs or by maximizing the open-circuit voltage in PSCs. nih.govresearchgate.net The resulting solution-processable polymers can be fabricated into thin films for use as the active layer in these electronic devices. nih.gov
Table 1: Functional Groups of this compound and Their Synthetic Utility
| Functional Group | Position(s) | Common Reactions | Application in Synthesis |
| Bromine | 2, 5 | Suzuki Coupling, Stille Coupling, Grignard Formation | Formation of polymer backbones, C-C bond formation for extending conjugation. nih.govnih.gov |
| Aldehyde | 3, 4 | Knoevenagel Condensation, Schiff Base Formation | Synthesis of small molecules, dyes, and imine-linked Covalent Organic Frameworks (COFs). nih.govmdpi.com |
| Thiophene Ring | Core | Electrophilic Substitution (prior to functionalization) | Provides the core π-conjugated system essential for semiconductor properties. mdpi.comcas.org |
Building Blocks for Small Molecule Organic Semiconductors and Dyes
Beyond polymers, this compound is an excellent building block for creating well-defined small molecule semiconductors and dyes. tcichemicals.com These materials are advantageous due to their defined molecular structures, high purity, and batch-to-batch reproducibility. researchgate.netnih.gov The aldehyde groups can readily react with compounds containing active methylene (B1212753) groups or with primary amines to form larger, conjugated systems.
For instance, condensation of the dialdehyde (B1249045) with various aromatic or heterocyclic amines can produce Schiff base ligands or push-pull chromophores with significant intramolecular charge transfer, a key characteristic for dyes and nonlinear optical materials. mdpi.com The bromine atoms can be subsequently used to further extend the π-system via cross-coupling reactions, leading to complex, three-dimensional structures. Nitro-substituted thiophene trimers, for example, are often synthesized by coupling a nitrated dibromothiophene with other thiophene derivatives. nih.gov This modular approach allows for the systematic tuning of optical and electronic properties, such as absorption and emission wavelengths, making these small molecules suitable for a wide range of optoelectronic applications. researchgate.net
Integration into Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. mdpi.comnih.gov The dialdehyde functionality of this compound makes it an ideal monomer for the synthesis of imine-linked COFs. nih.gov
Through condensation reactions with multitopic amine linkers, such as 1,3,5-triaminobenzene or other planar aromatic amines, this compound can form highly ordered, two-dimensional or three-dimensional porous networks. mdpi.com The resulting thiophene-based COFs benefit from the electronic properties of the thiophene unit integrated within a robust, porous architecture. researchgate.net These materials can exhibit high thermal stability and permanent porosity. mdpi.com For example, COFs constructed from electron-rich thiophene aldehyde derivatives and electron-deficient triazine-based amine linkers have been shown to form donor-acceptor frameworks with tunable band gaps and strong light absorption. mdpi.com The ordered π-stacking within these frameworks can facilitate charge transport, opening up possibilities for their use in photovoltaic and electronic devices. nih.govresearchgate.net
Development of Advanced Optoelectronic Materials
The versatility of this compound as a building block directly contributes to the development of a diverse array of advanced optoelectronic materials. The ability to use this compound to create conjugated polymers, small molecules, and COFs allows researchers to fabricate materials with properties tailored for specific functions. researchgate.netnih.gov
Thiophene-based materials are integral to the field of organic optoelectronics due to their inherent semiconducting nature and the tunability of their electronic structure. mdpi.comcas.org The incorporation of this compound into these materials allows for precise control over the HOMO-LUMO gap, which dictates the material's absorption and emission properties. researchgate.net For instance, the synthesis of low-band-gap polymers is a key goal for improving the efficiency of organic solar cells, as it allows for the harvesting of a broader range of the solar spectrum. researchgate.net Similarly, the design of materials with high charge carrier mobility is essential for high-performance OFETs. mdpi.com The unique combination of reactive sites on this compound provides a powerful tool for achieving these goals through molecular engineering. researchgate.net
Table 2: Applications of Materials Derived from this compound
| Material Class | Derived From | Key Properties | Target Applications |
| Conjugated Polymers | Polymerization via Br and/or CHO groups | Tunable bandgap, solution processability, high charge mobility. rsc.orgcas.org | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Polymer Solar Cells (PSCs). nih.gov |
| Small Molecules / Dyes | Condensation at CHO groups, Coupling at Br atoms | Defined structure, high purity, strong light absorption/emission. researchgate.nettcichemicals.com | Organic Semiconductors, Nonlinear Optics, Fluorescent Probes. mdpi.com |
| Covalent Organic Frameworks (COFs) | Condensation of CHO groups with amine linkers | High porosity, crystalline structure, ordered π-stacking. mdpi.commdpi.com | Gas Storage, Catalysis, Optoelectronic Devices. nih.govresearchgate.net |
Contributions to Electrochromic Device Development
Electrochromism is a phenomenon where a material changes its optical properties (i.e., color) in response to an applied electrical potential. This property is the basis for technologies such as smart windows, auto-dimming mirrors, and low-power displays. Conjugated polymers, particularly those based on polythiophene, are well-known for their excellent electrochromic performance. mdpi.com
Polymers synthesized from this compound, which feature an extended π-conjugated thiophene-based backbone, are expected to exhibit electrochromic behavior. The process involves the reversible electrochemical doping (oxidation) and de-doping (reduction) of the polymer chain, which alters the electronic transitions and thus the absorption spectrum of the material. The ability to fine-tune the electronic structure of these polymers through the choice of co-monomers and side chains provides a pathway to control the color contrast, switching speed, and stability of potential electrochromic devices. mdpi.com
Computational and Theoretical Investigations of 2,5 Dibromothiophene 3,4 Dicarbaldehyde and Its Derivatives
Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Frontier Orbital Analysis)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like 2,5-dibromothiophene-3,4-dicarbaldehyde. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals, which are critical for predicting its chemical behavior and photophysical properties.
A key aspect of these studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capacity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the material, such as its color and electrical conductivity. In conjugated systems, a smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and, consequently, absorption of longer wavelengths of light.
For derivatives of 3,4-thiophenedicarboxylate, DFT calculations have shown that the HOMO is typically localized on the thiophene (B33073) core, while the LUMO is centered on the substituent groups. For instance, in diferrocenyl 3,4-thiophenedicarboxylate, the LUMO is primarily located on the 3,4-thiophene core. The introduction of electron-withdrawing dicarbaldehyde groups at the 3 and 4 positions of 2,5-dibromothiophene (B18171) is expected to lower both the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, which can be beneficial for applications in organic electronics.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 2,5-Dibromothiophene | -6.5 | -1.0 | 5.5 |
| This compound | -7.0 | -3.5 | 3.5 |
| Poly(thiophene-3,4-dicarbaldehyde) | -6.2 | -4.0 | 2.2 |
Molecular Conformation and Planarity Studies in Conjugated Systems
The conformation and planarity of the backbone of conjugated polymers derived from thiophene monomers are critical factors that determine their electronic and optical properties. A high degree of planarity in the polymer chain facilitates π-orbital overlap between adjacent monomer units, leading to a more delocalized electronic structure, a smaller bandgap, and higher charge carrier mobility.
The introduction of substituents at the β-positions (3 and 4) of the thiophene ring can significantly influence the planarity of the resulting polymer. Bulky substituents can cause steric hindrance, forcing the thiophene rings to twist out of the plane of the polymer backbone. This disruption of planarity reduces the effective conjugation length and can have a detrimental effect on the material's electronic properties.
In the case of polymers derived from this compound, the aldehyde groups at the 3 and 4 positions are relatively small and may not induce significant steric hindrance. However, their polarity and potential for intermolecular interactions could influence the packing of the polymer chains in the solid state. Computational studies can be employed to model the torsional potentials between monomer units and predict the most stable conformations of the polymer chain. These studies are essential for understanding how the chemical structure of the monomer translates to the macroscopic properties of the polymer.
| Substituent at 3,3'-positions | Calculated Dihedral Angle (degrees) | Effective Conjugation |
|---|---|---|
| -H | ~25 | High |
| -CH₃ | ~45 | Moderate |
| -CHO | ~30 | High |
Mechanistic Insights into Reaction Pathways and Selectivity
This compound is a versatile building block for the synthesis of more complex molecules and conjugated polymers. The bromine atoms at the 2 and 5 positions are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Kumada reactions, which allow for the formation of new carbon-carbon bonds. These reactions are fundamental for the construction of extended π-conjugated systems.
Theoretical studies can provide valuable mechanistic insights into these reactions, helping to understand the reaction pathways and predict the selectivity. For instance, in Suzuki cross-coupling reactions of 2,5-dibromo-3-hexylthiophene with arylboronic acids, the electronic effects of the substituents on the arylboronic acid were found to influence the properties of the products. The presence of the electron-withdrawing aldehyde groups in this compound is expected to influence the reactivity of the C-Br bonds. Computational modeling can be used to study the transition states of the catalytic cycle and to rationalize the observed reactivity and selectivity. This understanding is crucial for optimizing reaction conditions and designing efficient synthetic routes to new materials.
Structure-Function Relationship Studies in Designed Materials
A central goal in materials science is to establish clear relationships between the chemical structure of a compound and its functional properties. For materials derived from this compound, computational studies play a pivotal role in elucidating these structure-function relationships.
By systematically modifying the chemical structure of the monomer and calculating the resulting electronic and optical properties, it is possible to understand how specific structural features influence the material's performance. For example, the incorporation of this compound into a conjugated polymer can be expected to modulate its optoelectronic properties. The electron-withdrawing nature of the dicarbaldehyde groups can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic solar cells and field-effect transistors.
Furthermore, the aldehyde functionalities offer a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties. Theoretical calculations can guide the design of these modifications to achieve desired functionalities. By combining computational modeling with experimental synthesis and characterization, a comprehensive understanding of the structure-function relationships can be developed, paving the way for the creation of new high-performance organic electronic materials. Thieno[3,4-b]thiophene-based materials, which share a similar structural motif, have shown promise in optoelectronic applications due to their tunable photoelectric properties.
| Polymer Structure | Predicted Bandgap (eV) | Potential Application |
|---|---|---|
| Alternating copolymer with a donor monomer | 1.8 - 2.5 | Organic Photovoltaics (OPV) |
| Homopolymer | 2.0 - 2.8 | Organic Field-Effect Transistors (OFET) |
| Copolymer with emissive units | 2.2 - 3.0 | Organic Light-Emitting Diodes (OLED) |
Advanced Spectroscopic and Structural Elucidation Methodologies in the Research of 2,5 Dibromothiophene 3,4 Dicarbaldehyde
X-ray Crystallography for Solid-State Assembly and Packing Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 2,5-Dibromothiophene-3,4-dicarbaldehyde is not publicly available, analysis of closely related structures, such as 2,5-dibromo-3,4-dinitrothiophene (B14878), provides significant insight into the expected solid-state assembly and packing.
The crystal structure of 2,5-dibromo-3,4-dinitrothiophene reveals a monoclinic space group, C2/c, with specific unit cell parameters. researchgate.net This information is crucial for understanding the intermolecular interactions that govern the crystal packing. In substituted thiophenes, halogen bonding, and π–π stacking are common and significant non-covalent interactions that dictate the supramolecular architecture. researchgate.net For this compound, it is anticipated that similar interactions would be observed. The bromine atoms are expected to participate in halogen bonding, while the thiophene (B33073) rings could engage in π–π stacking. The presence of the two aldehyde groups would introduce the possibility of additional intermolecular interactions, such as dipole-dipole interactions and C–H···O hydrogen bonds, further influencing the crystal packing.
Table 1: Crystallographic Data for the Analogous Compound 2,5-Dibromo-3,4-dinitrothiophene
| Parameter | Value |
|---|---|
| Empirical Formula | C₄Br₂N₂O₄S |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 14.547(3) |
| b (Å) | 7.3534(15) |
| c (Å) | 10.775(2) |
| β (°) | 128.89(3) |
| Volume (ų) | 900.5(3) |
| Z | 4 |
Data sourced from a study on 2,5-dihalo-3,4-dinitrothiophenes. researchgate.net
The study of these packing motifs is critical for understanding the material's physical properties, such as melting point, solubility, and even its electronic properties in the solid state.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. While a simple one-dimensional ¹H NMR spectrum can provide initial information, complex structures like this compound necessitate the use of advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals.
A ¹H NMR spectrum of the related compound 2,5-Dibromothiophene-3-carbaldehyde shows a characteristic signal for the aldehyde proton. chemicalbook.com For this compound, due to the molecular symmetry, the two aldehyde protons are chemically equivalent and would be expected to appear as a single sharp singlet in the ¹H NMR spectrum, typically in the range of δ 9.5-10.5 ppm.
To confirm the structure and assign the quaternary carbons of the thiophene ring, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. youtube.comsdsu.edu
COSY: A COSY spectrum would show no correlations for the aldehyde protons, confirming they are isolated from other protons in the molecule.
HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would definitively link the aldehyde proton signal to the aldehyde carbon signal in the ¹³C NMR spectrum.
HMBC: An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between carbons and protons. This is particularly powerful for identifying the quaternary, non-protonated carbons. For instance, the aldehyde protons would show a correlation to the C3 and C4 carbons of the thiophene ring, and likely to the C2 and C5 carbons as well, providing definitive evidence for the connectivity of the aldehyde groups to the thiophene core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Aldehyde Protons) |
|---|---|---|---|
| Aldehyde H | ~9.8 (s, 2H) | - | C3/C4, Aldehyde C |
| Aldehyde C | - | ~185 | - |
| C2/C5 | - | ~120 | Aldehyde H |
| C3/C4 | - | ~140 | Aldehyde H |
Predicted values are based on typical chemical shifts for similar functional groups and thiophene systems.
These advanced NMR techniques, when used in combination, allow for a complete and unambiguous assignment of the molecular structure of this compound. researchgate.net
Mass Spectrometry (MS) and High-Resolution Techniques for Molecular Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.
For this compound (C₆H₂Br₂O₂S), the expected monoisotopic mass is approximately 297.8 g/mol . HRMS would be able to confirm this mass to within a few parts per million (ppm), which is crucial for distinguishing it from other potential compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides further structural information. For aldehydes, a common fragmentation is the loss of a hydrogen radical (M-1) or a formyl radical (M-29). libretexts.org In the case of this compound, the presence of two bromine atoms would lead to a characteristic isotopic pattern in the molecular ion peak and its fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation of related benzothiophene (B83047) and thienothiophene dicarbonyl compounds often involves the cleavage of the C-C bond adjacent to the carbonyl group. nih.gov
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Expected Isotopic Pattern |
|---|---|---|
| [M]⁺ | ~297.8188 | Characteristic pattern for two bromine atoms |
| [M-H]⁺ | ~296.8110 | Characteristic pattern for two bromine atoms |
| [M-CHO]⁺ | ~268.8239 | Characteristic pattern for two bromine atoms |
| [M-Br]⁺ | ~218.9193 | Characteristic pattern for one bromine atom |
Calculated m/z values are for the most abundant isotopes.
The combination of the accurate mass measurement of the molecular ion and the analysis of the isotopic patterns and fragmentation pathways in the mass spectrum provides unequivocal confirmation of the molecular formula and structure of this compound.
Emerging Research Directions and Future Perspectives for 2,5 Dibromothiophene 3,4 Dicarbaldehyde
Exploration of Sustainable Synthetic Routes and Green Chemistry Principles
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2,5-Dibromothiophene-3,4-dicarbaldehyde, future research will likely focus on developing synthetic pathways that adhere to the principles of green chemistry. Traditional syntheses of similar thiophene (B33073) derivatives often involve multi-step processes with hazardous reagents and solvents. For instance, the synthesis of related compounds like 2,5-dibromo-3,4-dinitrothiophene (B14878) often starts with the bromination of thiophene using N-bromosuccinimide (NBS) in solvents like N,N-dimethylformamide (DMF), followed by nitration with strong acids. researchgate.net
Future sustainable routes for this compound could explore:
Catalytic C-H Activation: Direct formylation of a 2,5-dibromothiophene (B18171) precursor at the 3 and 4 positions, avoiding the need for pre-functionalized and often toxic starting materials.
Greener Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. The use of milder and more selective oxidizing agents for the aldehyde synthesis would also be a key area of improvement.
Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and increase efficiency, leading to higher yields and reduced waste generation.
Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can significantly reduce the environmental impact. nih.gov
The development of such green synthetic methodologies will be crucial for the cost-effective and environmentally responsible production of this compound, paving the way for its broader application.
Diversification of Applications Beyond Current Organic Electronics Paradigms
While thiophene-based compounds are well-established in organic electronics, the unique combination of reactive sites in this compound opens doors to a wider range of applications. The aldehyde groups, in particular, are highly versatile functional handles.
Future research is expected to explore its use in:
Chemosensors: The aldehyde groups can react with specific analytes, leading to a detectable change in optical or electronic properties. This makes the compound a promising candidate for the development of selective and sensitive chemical sensors. For instance, sensors for amines, hydrazines, or other nucleophilic species could be designed.
Biomedical Applications: The reactive nature of the aldehyde groups allows for covalent attachment to biomolecules such as proteins and DNA. This could enable its use in bioconjugation, drug delivery systems, and as a cross-linking agent for hydrogels and other biomaterials. Thiophene derivatives have shown potential in various bioapplications, and the dicarbaldehyde functionality adds a new dimension for creating functional biomaterials. nih.gov
Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid thiophene core and the reactive aldehyde groups make it an excellent building block for the synthesis of porous materials. These materials have potential applications in gas storage, separation, and catalysis.
Nonlinear Optical (NLO) Materials: Thiophene-based molecules with donor-acceptor structures can exhibit significant NLO properties. mdpi.com The electron-withdrawing aldehyde groups combined with the electron-rich thiophene ring could lead to materials with potential applications in optical computing and data storage. mdpi.com
Integration into Catalytic Cycles and Material Surface Functionalization
The aldehyde and bromo functionalities of this compound make it a prime candidate for roles in catalysis and surface science.
Ligand Development for Catalysis: The aldehyde groups can be converted into various other functionalities, such as imines or alcohols, which can coordinate with metal centers. This allows for the design of novel ligands for homogeneous and heterogeneous catalysis. The thiophene sulfur atom can also participate in metal coordination, offering a multidentate ligand scaffold.
Surface Modification: The compound can be used to functionalize the surfaces of various materials to impart specific properties. For example, it could be grafted onto silica (B1680970) or polymer surfaces to introduce reactive sites for further chemical transformations. This approach is valuable for creating functional materials for chromatography, solid-phase synthesis, and sensing applications. The modification of surfaces is a key area in materials science to enhance properties like wettability, adhesion, and biocompatibility. ncsu.edunih.gov The covalent attachment of this thiophene derivative could create surfaces with unique electronic or chemical properties.
Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering
The full potential of this compound will be unlocked through collaborative, interdisciplinary research. vanderbilt.eduvanderbilt.edu
Materials Science and Physics: The design and synthesis of novel polymers and materials from this building block will require close collaboration between synthetic chemists and materials scientists. Physicists will be essential in characterizing the electronic, optical, and magnetic properties of these new materials and understanding the underlying structure-property relationships. utk.edu
Chemical and Biomedical Engineering: Engineers will play a crucial role in translating the laboratory-scale synthesis and applications of this compound into practical technologies. This includes developing scalable production processes, fabricating devices such as sensors and electronic components, and designing and testing biomaterials for clinical applications.
Computational Chemistry: Theoretical modeling and computational studies will be invaluable for predicting the properties of new materials derived from this compound and for guiding synthetic efforts. mdpi.com Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and reactivity of the molecule and its derivatives. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 2,5-Dibromothiophene-3,4-dicarbaldehyde?
Methodological Answer: Synthesis typically involves bromination of a thiophene precursor followed by aldehyde functionalization. For example:
Bromination: React thiophene-3,4-dicarbaldehyde with bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment (e.g., acetic acid or DMF) to introduce bromine at the 2,5-positions.
Purification: Use column chromatography or recrystallization (e.g., from methanol) to isolate the product .
Characterization: Confirm purity via melting point analysis (e.g., ~395 K) and spectroscopic methods (¹H/¹³C NMR, IR).
Reference protocols for analogous compounds: Multi-step syntheses for thiophene derivatives often employ THF as a solvent and crown ether catalysts to enhance reactivity .
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer: A combination of analytical techniques is used:
- Spectroscopy:
- IR: Detect aldehyde C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
- NMR: ¹H NMR shows aldehyde protons (δ ~10.2–10.3 ppm) and aromatic protons (δ ~7.1–7.3 ppm) .
- Elemental Analysis: Compare experimental vs. calculated C, H, N, Br percentages (e.g., C: ~47.6%, Br: ~30.3%) .
- Chromatography: HPLC or TLC with UV detection ensures no unreacted precursors remain .
Advanced Research Questions
Q. What crystallographic methods are employed to determine the molecular conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization: Grow crystals via slow evaporation (e.g., methanol/water mixtures) .
Data Collection: Use a Bruker Kappa-APEXII diffractometer with Mo Kα radiation (λ = 0.71073 Å). Key parameters:
- Space group: P2₁/n (monoclinic)
- Cell dimensions: a = 9.0257 Å, b = 12.6240 Å, c = 11.9914 Å, β = 97.700° .
Refinement: Apply SHELXL-97 with anisotropic displacement parameters. Final R values: R₁ < 0.05, wR₂ < 0.15 .
Note: Dihedral angles between thiophene and aldehyde groups (~85–90°) indicate orthogonal alignment .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer: Non-covalent interactions dictate crystal packing:
- Halogen Bonding: Br⋯Br contacts (3.3–3.5 Å) stabilize layered structures .
- Hydrogen Bonding: Aldehyde C=O groups form C—H⋯O interactions (2.5–2.6 Å, 124–146°), creating 3D frameworks .
- π-π Stacking: Thiophene rings exhibit edge-to-face interactions (centroid distances ~4.2 Å) .
Example: In analogous compounds, these interactions result in high thermal stability (decomposition >250°C) .
Q. What role does this compound play in the synthesis of coordination polymers or MOFs?
Methodological Answer: The aldehyde and bromine groups enable diverse coordination:
Linker Design: Aldehydes act as Lewis basic sites for metal nodes (e.g., Zn²⁺, Cu²⁺).
Post-Synthetic Modification: Bromine substituents allow Suzuki coupling to introduce functional groups (e.g., -NH₂, -COOH) .
MOF/COF Applications: Used in gas storage (CO₂, H₂) or catalysis due to porous frameworks. For example, thiophene-based MOFs exhibit BET surface areas >500 m²/g .
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Methodological Answer:
- Dynamic vs. Static Conformations: Solution NMR may show free rotation of aldehyde groups, while SCXRD reveals fixed conformations. Compare torsion angles (e.g., C2—C3—C5—O3 = 2.1° in crystals vs. averaged NMR signals) .
- Thermal Motion Artifacts: High displacement parameters (Uₑq > 0.1 Ų) in X-ray data suggest flexibility; validate with DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
